Cas no 6186-98-7 ((Z)-11-Octadecenyl Acetate)

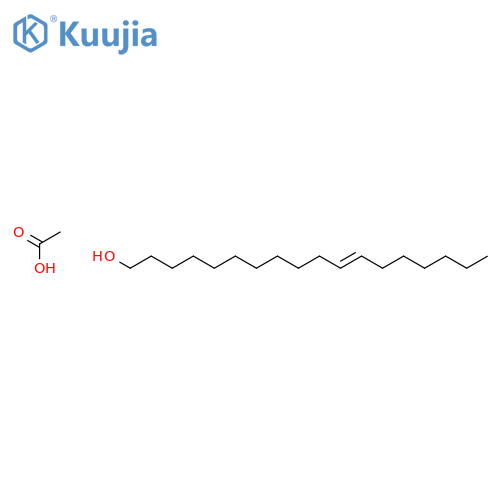

(Z)-11-Octadecenyl Acetate structure

商品名:(Z)-11-Octadecenyl Acetate

(Z)-11-Octadecenyl Acetate 化学的及び物理的性質

名前と識別子

-

- 11-Octadecen-1-ol, acetate, (11Z)-

- 11-cis Vaccenyl Acetate

- (Z)-11-octadecen-1-yl acetate

- (Z)-11-octadecenyl acetate

- (Z)-11-Octadecenyl-acetat

- 1-(Acetyloxy)-3-nonanone

- 1-acetoxy-3-nonanone

- 1-Acetoxy-nonan-3-on

- 1-acetoxy-nonan-3-one

- 1-acetoxyoctadec (Z) 11-ene

- 1-Hydroxy-3-nonanone acetate

- 3-Nonanon-1-yl acetate

- 3-Nonanone, 1-(acetyloxy)-

- 3-Nonanone, 1-hydroxy, acetate

- 3-Nonanone, 1-hydroxy-, acetate

- 3-Oxononanyl acetate

- cis-Vaccenyl-acetat

- Methylol methyl hexyl ketone acetate

- 11-cis-Vaccenyl acetate

- 6186-98-7

- Z-11-Octadecen-1-ol acetate

- LMFA07010387

- [(Z)-octadec-11-enyl] acetate

- HMS3650F07

- AKOS027288929

- CHEBI:46274

- Vaccenyl acetate

- 11-Octadecen-1-ol, 1-acetate, (11Z)-

- (Z)-OCTADEC-11-ENYL ACETATE

- (11Z)-octadec-11-en-1-yl acetate

- (Z)-11-Octadecen-1-ol acetate

- QSZKEDWVAOAFQY-HJWRWDBZSA-N

- CS-0101985

- cis-vaccenyl acetate

- 11Z-Octadecenyl acetate

- SCHEMBL1302527

- acetyl (11Z)-octadec-11-enoate

- (11Z)-11-Octadecenyl acetate #

- DTXSID401028467

- SR-01000946336-1

- UNII-49M29ZH9TS

- Q6584358

- Vaccenyl acetate, 11-cis-

- 49M29ZH9TS

- HY-128900

- SR-01000946336

- 11-Octadecen-1-ol, acetate, (Z)-

- PD019604

- (11Z)-11-Octadecen-1-yl acetate

- (Z)-11-Vaccenyl acetate

- TS-07659

- (Z)-11-Octadecenyl Acetate

-

- インチ: InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h8-9H,3-7,10-19H2,1-2H3/b9-8-

- InChIKey: QSZKEDWVAOAFQY-HJWRWDBZSA-N

- ほほえんだ: CCCCCC/C=C\CCCCCCCCCCOC(=O)C

計算された属性

- せいみつぶんしりょう: 310.28734

- どういたいしつりょう: 310.287180451g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 17

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.9

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- PSA: 26.3

(Z)-11-Octadecenyl Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1244931-10mg |

11-cis Vaccenyl Acetate |

6186-98-7 | 98% | 10mg |

$260 | 2024-06-06 | |

| TRC | O235920-1mg |

(Z)-11-Octadecenyl Acetate |

6186-98-7 | 1mg |

$92.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y1244931-5mg |

11-cis Vaccenyl Acetate |

6186-98-7 | 98% | 5mg |

$205 | 2024-06-06 | |

| 1PlusChem | 1P00EC1U-50mg |

11-cis Vaccenyl Acetate |

6186-98-7 | ≥98% | 50mg |

$233.00 | 2024-04-22 | |

| 1PlusChem | 1P00EC1U-5mg |

11-cis Vaccenyl Acetate |

6186-98-7 | ≥98% | 5mg |

$62.00 | 2024-04-22 | |

| eNovation Chemicals LLC | Y1244931-50mg |

11-cis Vaccenyl Acetate |

6186-98-7 | 98% | 50mg |

$305 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1244931-1mg |

11-cis Vaccenyl Acetate |

6186-98-7 | 98% | 1mg |

$80 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1244931-5mg |

11-cis Vaccenyl Acetate |

6186-98-7 | 98% | 5mg |

$125 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1244931-1mg |

11-cis Vaccenyl Acetate |

6186-98-7 | 98% | 1mg |

$80 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1244931-25mg |

11-cis Vaccenyl Acetate |

6186-98-7 | 98% | 25mg |

$225 | 2025-02-20 |

(Z)-11-Octadecenyl Acetate 関連文献

-

1. Chapter 16. Biological chemistry. Part (iii) Insect chemistryR. Baker,J. W. S. Bradshaw Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1979 76 404

-

2. In situ lipid profiling of insect pheromone glands by direct analysis in real time mass spectrometryNicolas Cetraro,Joanne Y. Yew Analyst 2022 147 3276

-

Tiina J. Kauppila,Risto Kostiainen Anal. Methods 2017 9 4936

-

Stephanie Ehlers,Stefan Schulz Nat. Prod. Rep. 2023 40 794

-

Tobias Engl,Martin Kaltenpoth Nat. Prod. Rep. 2018 35 386

6186-98-7 ((Z)-11-Octadecenyl Acetate) 関連製品

- 35835-80-4((Z)-8-Tetradecenyl Acetate)

- 5999-95-1(9,12-Octadecadien-1-ol, acetate, (Z,Z)-)

- 16974-11-1((9Z)-Dodecen-1-ol Acetate)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬